2-[6-(Trifluoromethyl)-3-pyridazinyl]acetic Acid
Description
Properties
Molecular Formula |
C7H5F3N2O2 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(11-12-5)3-6(13)14/h1-2H,3H2,(H,13,14) |
InChI Key |
HRTAWRHVLKQAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the coupling of a trifluoromethyl-substituted pyridine derivative with an amino acid, followed by acidification to form the carboxylic acid.
Reaction Conditions: The reaction typically employs palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, using boron reagents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses are feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Boron reagents (e.g., organotrifluoroborates) play a crucial role in its synthesis via Suzuki–Miyaura coupling.
Major Products: The major product is the target compound itself, 2-[6-(trifluoromethyl)-3-pyridazinyl]acetic Acid.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development :
-
Structure Activity Relationship Studies :
- Research has indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly influences the potency of compounds in treating parasitic infections. For instance, studies have shown that structural modifications around the aryl tail group can lead to improved efficacy against Cryptosporidium infections .
-
Chemical Synthesis :
- The compound is utilized in the synthesis of complex organic molecules and materials, facilitating advancements in chemical research and industrial applications. Its unique reactivity allows for the development of new synthetic pathways for creating diverse chemical entities.
Case Studies
-
Antiparasitic Activity :
- In a study focusing on antiparasitic compounds, derivatives of 2-[6-(Trifluoromethyl)-3-pyridazinyl]acetic acid were evaluated for their effectiveness against Cryptosporidium. The results indicated that modifications enhancing electron-withdrawing characteristics improved potency significantly, demonstrating the compound's potential as a lead candidate in drug development .
- Synthetic Pathway Optimization :
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with molecular targets or pathways related to its biological or pharmacological effects.
Comparison with Similar Compounds
Pyridine vs. Pyridazine Core
Substituent Positioning
Acetic Acid vs. Bulkier Side Chains
- Compounds like 3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid (CAS 358780-14-0) replace -CH₂COOH with an acrylic acid chain, increasing rigidity and affecting solubility.
Biological Activity
2-[6-(Trifluoromethyl)-3-pyridazinyl]acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects against different biological targets.
Antiparasitic Activity
Research indicates that compounds structurally related to this compound exhibit significant antiparasitic activity. For instance, derivatives of pyridazine have shown efficacy against Cryptosporidium parvum, a pathogen responsible for cryptosporidiosis. The most potent compound in related studies had an EC50 value of 0.17 μM, indicating strong activity against this parasite .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the trifluoromethyl group plays a crucial role in enhancing biological activity. Compounds with electron-withdrawing groups, such as trifluoromethyl, tend to exhibit higher potency compared to those with electron-donating groups. This trend is essential for optimizing the pharmacological profile of new derivatives .
Case Study 1: Efficacy Against Cryptosporidium
In a study evaluating various pyridazine derivatives, this compound was tested for its efficacy against C. parvum. The results demonstrated that the compound significantly reduced parasite load in infected animal models, supporting its potential as a therapeutic agent for cryptosporidiosis .
Case Study 2: Safety Profile and Toxicity Assessments
A comprehensive safety assessment was conducted on analogs of this compound. The findings indicated a favorable safety profile with minimal cytotoxicity observed in human cell lines. Importantly, the compounds did not exhibit significant off-target effects on critical enzymes such as cytochrome P450, suggesting a lower risk of drug-drug interactions .
Table 1: Summary of Biological Activity Data
| Compound | Target | EC50 (μM) | Observations |
|---|---|---|---|
| This compound | Cryptosporidium parvum | 0.17 | High efficacy in reducing parasite load |
| SLU-2633 | Cryptosporidium parvum | 0.07 | Most potent in series |
| A1120 | RBP4 Antagonist | - | Reduced lipofuscin accumulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
